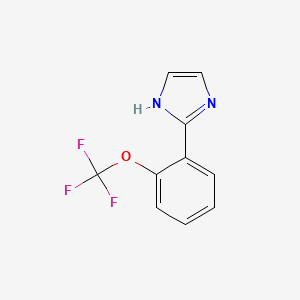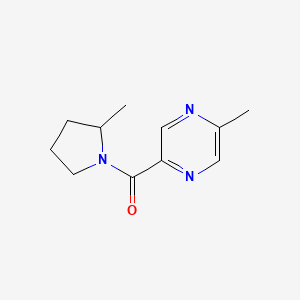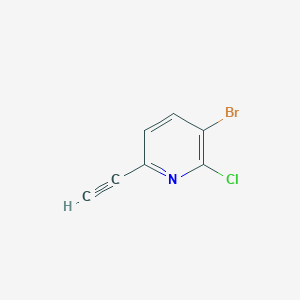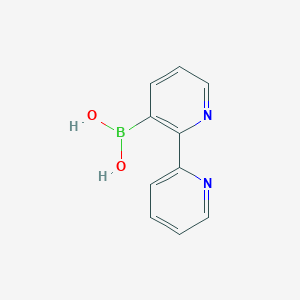
2,2'-Bipyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridin]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a bipyridine moiety. This compound is of significant interest in various fields of chemistry due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-ylboronic acid typically involves the coupling of a bipyridine derivative with a boronic acid precursor. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridin]-3-ylboronic acid may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
化学反应分析
Types of Reactions
[2,2’-Bipyridin]-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
作用机制
The mechanism by which [2,2’-Bipyridin]-3-ylboronic acid exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and sensing applications .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to [2,2’-Bipyridin]-3-ylboronic acid but without the boronic acid group.
4,4’-Bipyridine: Another bipyridine derivative, differing in the position of the nitrogen atoms, which affects its coordination properties.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties due to the presence of an additional aromatic ring.
Uniqueness
The presence of the boronic acid group in [2,2’-Bipyridin]-3-ylboronic acid provides unique reactivity compared to other bipyridine derivatives. This functional group allows for additional chemical modifications and interactions, making it a versatile compound in both synthetic and applied chemistry .
属性
分子式 |
C10H9BN2O2 |
|---|---|
分子量 |
200.00 g/mol |
IUPAC 名称 |
(2-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7,14-15H |
InChI 键 |
ZNAYQUPZDRKNOZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


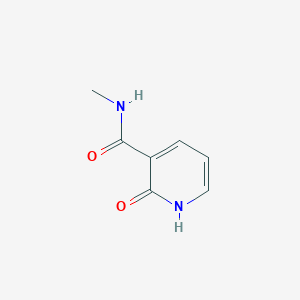

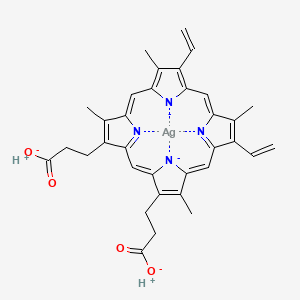
![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
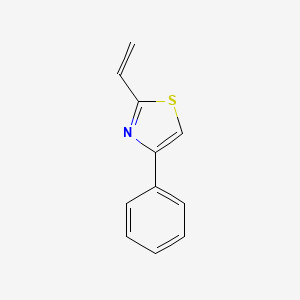

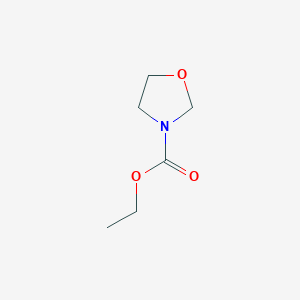
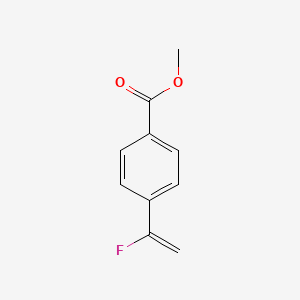
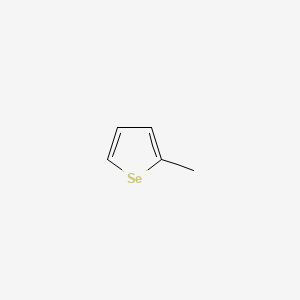
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
